
(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one is an organic compound with a unique structure that includes a methoxyphenyl group and a dihydropyranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one typically involves the reaction of 2-methoxybenzaldehyde with a suitable dihydropyranone precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential therapeutic effects could involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(2-Hydroxyphenyl)-2,3-dihydro-4H-pyran-4-one: Similar structure but with a hydroxy group instead of a methoxy group.
(2S)-2-(2-Chlorophenyl)-2,3-dihydro-4H-pyran-4-one: Contains a chlorine atom in place of the methoxy group.
(2S)-2-(2-Nitrophenyl)-2,3-dihydro-4H-pyran-4-one: Features a nitro group instead of a methoxy group.
Uniqueness
(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
333749-07-8 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(2S)-2-(2-methoxyphenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H12O3/c1-14-11-5-3-2-4-10(11)12-8-9(13)6-7-15-12/h2-7,12H,8H2,1H3/t12-/m0/s1 |
Clé InChI |
USXRDWKUDRMMPX-LBPRGKRZSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@@H]2CC(=O)C=CO2 |
SMILES canonique |
COC1=CC=CC=C1C2CC(=O)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


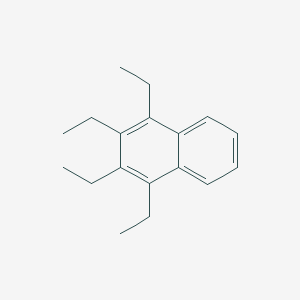
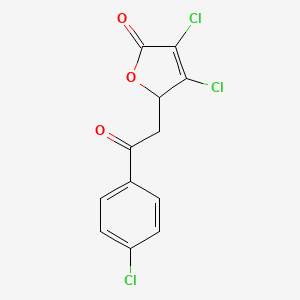
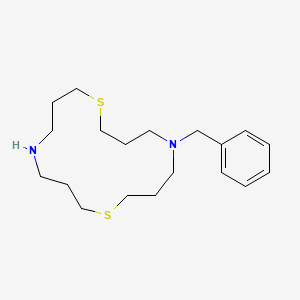

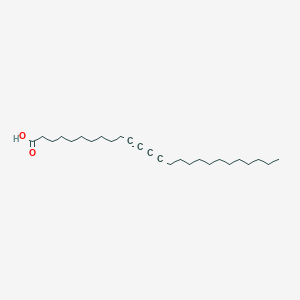
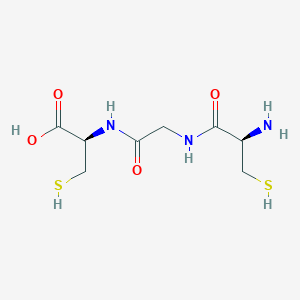

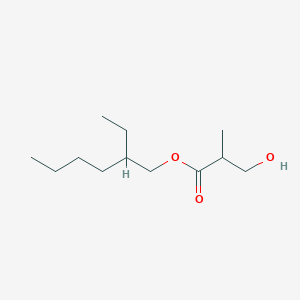
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)


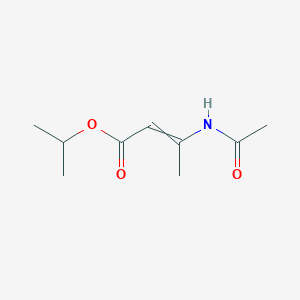
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)

